This compound is cataloged under the CAS number 590390-96-8 and is available from various chemical suppliers. It falls under the category of heterocyclic compounds due to the presence of the indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the aldehyde functional group further classifies it as an aromatic aldehyde.
The synthesis of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde can be achieved through several methods, with one common approach being the condensation reaction involving 4-isopropylphenylhydrazine and an appropriate indole-3-carbaldehyde derivative.
The molecular structure of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde features a complex arrangement that includes:
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde primarily relates to its potential biological activities. Research indicates that derivatives of indole compounds can inhibit beta amyloid aggregation, which is significant in Alzheimer's disease pathology.
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has several notable applications in scientific research:
The indole nucleus, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrrole ring, represents a privileged scaffold in medicinal chemistry due to its exceptional bioisosteric properties and structural resemblance to endogenous biomolecules. This π-electron-excessive system facilitates diverse non-covalent interactions with biological targets, including hydrogen bonding via the N–H group (pKa ≈ 17), π-π stacking, and hydrophobic interactions [1] [5]. The delocalized 10-π-electron system confers aromatic character, directing electrophilic substitution predominantly to the C3 position while rendering the nitrogen weakly basic [5] [9]. This electronic profile enables indoles to mimic peptide structures and bind reversibly to protein targets, underpinning their prevalence in FDA-approved drugs such as the anti-inflammatory indomethacin (indole-3-acetic acid derivative), the vasoconstrictor sumatriptan, and the anticancer agent sunitinib [2] [4] [5].
Table 1: Clinically Approved Indole-Based Therapeutics
Drug Name | Therapeutic Category | Biological Target | Indole Modification |
---|---|---|---|
Sumatriptan | Migraine therapy | 5-HT₁B/₁D serotonin receptors | Tryptamine-based indole derivative |
Sunitinib | Anticancer (tyrosine kinase inhibitor) | VEGFR, PDGFR | 5-Fluoroindole-2-one core |
Reserpine | Antihypertensive | Vesicular monoamine transporter | Trimethoxybenzoylindole alkaloid |
Delavirdine | Antiretroviral | HIV-1 reverse transcriptase | Pyridinylaminoindole derivative |
The structural plasticity of the indole scaffold permits extensive functionalization, enabling medicinal chemists to optimize pharmacokinetic properties and target affinity through rational substitution patterns at C1, C2, C3, and the benzenoid ring [5] [10].
Strategic substitution of the indole nucleus profoundly influences bioactivity profiles by modulating electronic distribution, lipophilicity, and three-dimensional conformation. C3-functionalization, particularly with aldehyde groups, creates versatile electrophilic centers for nucleophilic addition reactions while serving as hydrogen bond acceptors in target binding [6] [9]. The 4-isopropylphenyl moiety at C2 in 2-(4-isopropylphenyl)-1H-indole-3-carbaldehyde enhances hydrophobicity and steric bulk, potentially improving membrane permeability and enabling van der Waals interactions with hydrophobic protein pockets [3] [7]. Such modifications have yielded compounds with enhanced anticancer activities, exemplified by tubulin polymerization inhibitors like 2-aroylindoles (e.g., compound D-64131) that demonstrate picomolar cytotoxicity against multidrug-resistant carcinomas [2] [4].
Aldehyde-functionalized indoles exhibit remarkable target promiscuity, contributing to:
The aldehyde group at indole C3 serves as a linchpin for diverse synthetic transformations, enabling rapid molecular complexity generation. This functional group participates in:
Table 2: Synthetic Applications of Indole-3-Carbaldehydes
Reaction Type | Key Reagents/Conditions | Products Formed | Application Scope |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acids, Li₂CO₃, microwave irradiation (70°C) | 2,3-Diarylated indoles | Synthesis of DGFC anode catalysts [3] |
Reductive Amination | NaBH₃CN, R-NH₂, MeOH/CH₂Cl₂ | Tryptamine analogs | Neurotransmitter derivative synthesis |
Aldol Condensation | LDA, ketones, THF (–78°C) | 3-(β-Hydroxyvinyl)indoles | Fluorescent probe precursors |
Heterocyclization | NH₂NH₂, RSH, or NH₂OH | Pyrazoles, thiazoles, isoxazoles | Bioactive heterocycle libraries |
The carbonylative synthesis of indole-3-carbaldehydes has advanced significantly through Pd-catalyzed methodologies. Notably, oxidative carbonylation of 2-alkynylanilines using PdI₂/KI catalysts under CO-air atmospheres (40 bar) generates indole-3-carboxylates, which can be reduced to aldehydes [9]. Microwave-assisted Suzuki-Miyaura coupling, as demonstrated in the synthesis of aldehyde-functionalized indoles for direct glucose fuel cell anodes, achieves yields up to 85% under mild conditions (70°C, 30 min) [3].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: